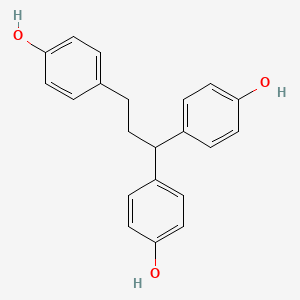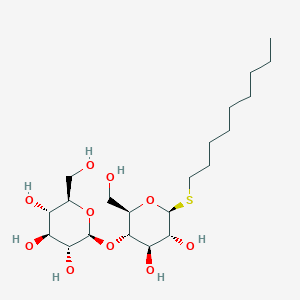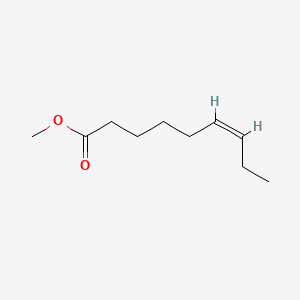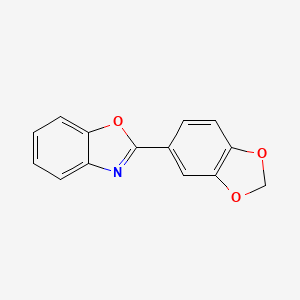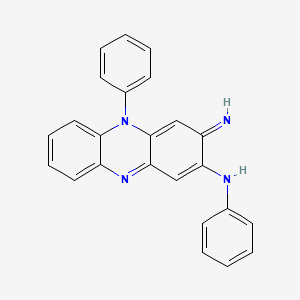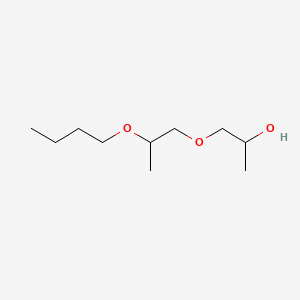
1-(2-Butoxypropoxy)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Butoxypropoxy)propan-2-ol is an organic compound with the molecular formula C₁₀H₂₂O₃ and a molecular weight of 190.28 g/mol . . This compound is a colorless liquid with a mild odor and is used in various industrial applications due to its solvent properties.
Preparation Methods
1-(2-Butoxypropoxy)propan-2-ol can be synthesized through the reaction of propylene oxide with butanol in the presence of a catalyst . The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained. Industrial production methods often involve continuous processes to maximize yield and efficiency.
Chemical Reactions Analysis
1-(2-Butoxypropoxy)propan-2-ol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into different alcohols or ethers.
Substitution: It can undergo nucleophilic substitution reactions, where the butoxy group can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions vary based on the specific conditions and reagents used.
Scientific Research Applications
1-(2-Butoxypropoxy)propan-2-ol has several scientific research applications, including:
Biology: This compound is used in biological research as a solvent for various biological assays and experiments.
Medicine: It is used in the formulation of pharmaceuticals and other medical products.
Mechanism of Action
The mechanism of action of 1-(2-Butoxypropoxy)propan-2-ol involves its ability to interact with various molecular targets and pathways. As a solvent, it can dissolve different substances, facilitating their interaction and reaction. In corrosion inhibition, it forms a protective layer on the metal surface, preventing oxidation and corrosion .
Comparison with Similar Compounds
1-(2-Butoxypropoxy)propan-2-ol is similar to other glycol ethers, such as dipropylene glycol monomethyl ether and dipropylene glycol monoethyl ether . it is unique due to its specific butoxypropoxy group, which imparts different solvent properties and reactivity compared to other glycol ethers. This uniqueness makes it suitable for specific industrial applications where other glycol ethers may not be as effective.
Similar compounds include:
- Dipropylene glycol monomethyl ether
- Dipropylene glycol monoethyl ether
- 2-Propanol, 1-(2-butoxy-1-methylethoxy)-
Properties
CAS No. |
24083-03-2 |
|---|---|
Molecular Formula |
C10H22O3 CH3(CH2)3OCHCH3CH2OCH2CHOHCH3 C10H22O3 |
Molecular Weight |
190.28 g/mol |
IUPAC Name |
1-(2-butoxypropoxy)propan-2-ol |
InChI |
InChI=1S/C10H22O3/c1-4-5-6-13-10(3)8-12-7-9(2)11/h9-11H,4-8H2,1-3H3 |
InChI Key |
RUYKSFADZRVSQT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(C)COCC(C)O |
boiling_point |
229 °C |
density |
Relative density (water = 1): 1.03 |
physical_description |
COLOURLESS LIQUID. |
solubility |
Solubility in water, g/100ml at 20 °C: 5 |
vapor_pressure |
Vapor pressure, kPa at 20 °C: 0.008 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


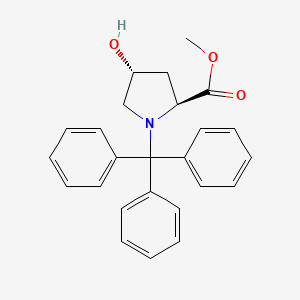
![[2-(4-Methylphenyl)-1,3-dioxolan-4-yl]methanol](/img/structure/B13817141.png)
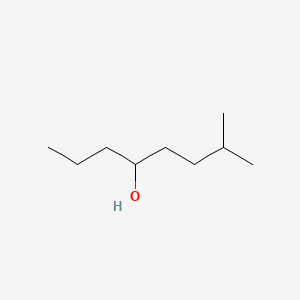
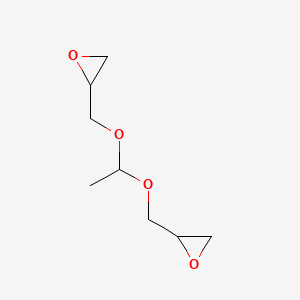
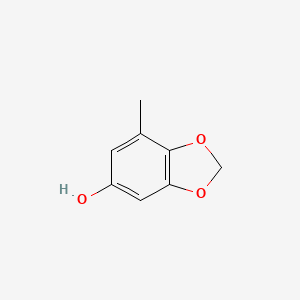
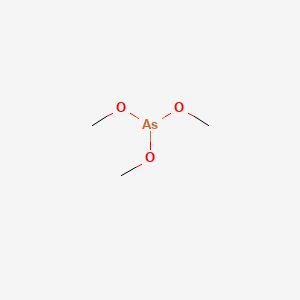
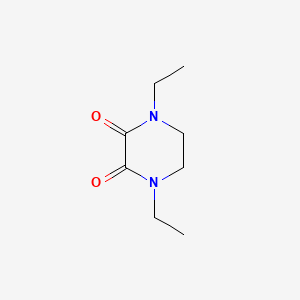
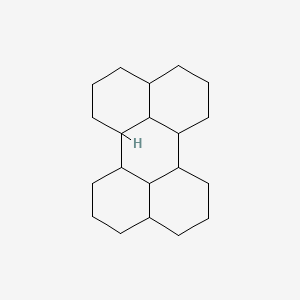
![Bicyclo[2.2.2]oct-2-ene, 1,4,5,5,6,6-hexafluoro-7-(fluoromethylene)-, (E)-](/img/structure/B13817190.png)
